(S)-alpha-hydroxyglutarate-gamma-lactone
Description
Properties
Molecular Formula |
C5H5O4- |
|---|---|
Molecular Weight |
129.09 g/mol |
IUPAC Name |
(2S)-5-oxooxolane-2-carboxylate |
InChI |
InChI=1S/C5H6O4/c6-4-2-1-3(9-4)5(7)8/h3H,1-2H2,(H,7,8)/p-1/t3-/m0/s1 |
InChI Key |
QVADRSWDTZDDGR-VKHMYHEASA-M |
SMILES |
C1CC(=O)OC1C(=O)[O-] |
Isomeric SMILES |
C1CC(=O)O[C@@H]1C(=O)[O-] |
Canonical SMILES |
C1CC(=O)OC1C(=O)[O-] |
Origin of Product |
United States |
Scientific Research Applications
Biochemical Research Applications
(S)-alpha-hydroxyglutarate-gamma-lactone serves as a significant intermediate in the synthesis of various bioactive compounds. Its structural similarity to other hydroxy acids makes it a valuable building block in organic synthesis.
- Synthesis of Hydroxy Acids : Recent studies have highlighted the use of biocatalytic cascades for the efficient synthesis of hydroxy acids, including (S)-alpha-hydroxyglutarate-gamma-lactone. These methods utilize enzymes to convert α-amino acids into α-hydroxy acids with high optical purity and yield .
- Chemical Probes : The compound has been explored as a chemical probe in synthetic chemistry, enabling researchers to develop libraries of compounds that could serve as drug leads. This application is particularly relevant in the context of drug discovery and development .
Therapeutic Applications
The therapeutic potential of (S)-alpha-hydroxyglutarate-gamma-lactone is being investigated, especially in the context of cancer treatment.
- Oncometabolite Studies : Related compounds such as D-2-hydroxyglutarate are known oncometabolites produced in isocitrate dehydrogenase-mutated tumors. The lactonization of D-2-hydroxyglutarate leads to the formation of 2-hydroxyglutarate-gamma-lactone, which may influence tumor microenvironments and immune responses . This suggests that (S)-alpha-hydroxyglutarate-gamma-lactone could play a role in cancer biology and treatment strategies.
- Metabolic Modulation : Research indicates that (S)-alpha-hydroxyglutarate-gamma-lactone may affect metabolic pathways related to energy production and cellular signaling, potentially offering insights into metabolic disorders and therapies targeting these pathways .
Case Studies and Experimental Findings
Several studies have documented the applications of (S)-alpha-hydroxyglutarate-gamma-lactone, showcasing its relevance in both fundamental research and applied sciences.
Comparison with Similar Compounds
Gamma-Butyrolactone (GBL)
Structural Features :
- Molecular Formula : C₄H₆O₂
- CAS No.: 96-48-0
Functional Differences :
Glucono-delta-Lactone (GDL)
Structural Features :
- Molecular Formula : C₆H₁₀O₆
- CAS No.: 90-80-2
Functional Differences :
- GDL is a food additive (E575) used as an acidulant in tofu and dairy products. It hydrolyzes to gluconic acid, contrasting with the oncogenic signaling role of (S)-alpha-hydroxyglutarate-gamma-lactone .
- Toxicity: GDL is generally recognized as safe (GRAS) by the FDA, with LD₅₀ > 5,000 mg/kg in rats. No comparable toxicity data exist for (S)-alpha-hydroxyglutarate-gamma-lactone .
Regulatory Status :
D-Glucurono-6,3-Lactone
Structural Features :
- Molecular Formula : C₆H₈O₆
- CAS No.: 32449-92-6
Functional Differences :
- This lactone is involved in detoxification pathways, conjugating toxins via glucuronidation. (S)-alpha-hydroxyglutarate-gamma-lactone lacks this metabolic role .
- Applications : Used in supplements for liver health, unlike the cancer-associated (S)-alpha-hydroxyglutarate-gamma-lactone .
Data Tables
Table 1: Structural and Functional Comparison of Lactones
| Compound | Molecular Formula | CAS No. | Key Applications/Roles | Toxicity Profile |
|---|---|---|---|---|
| (S)-alpha-HG-gamma-lactone | C₅H₆O₅ | Not Available | Oncogenic signaling (research) | Limited data |
| Gamma-butyrolactone (GBL) | C₄H₆O₂ | 96-48-0 | Industrial solvent, recreational drug | High (CNS depression, dependence) |
| Glucono-delta-lactone (GDL) | C₆H₁₀O₆ | 90-80-2 | Food additive (acidulant) | Low (GRAS status) |
| D-Glucurono-6,3-lactone | C₆H₈O₆ | 32449-92-6 | Detoxification, supplements | Low (non-toxic at dietary doses) |
Table 2: Lactones in Biomedical Contexts
Preparation Methods
Microbial Fermentation: Fungal Biocatalysis
Microbial fermentation using fungi of the genus Mucor represents a historically significant method for gamma-lactone production. As detailed in a foundational patent, Mucor species such as M. subtillissimus and M. circinelloides convert carboxylic acid derivatives into gamma-lactones via aerobic cultivation . The process involves incubating fungal cultures with substrates such as ethyl hexanoate or ethyl octanoate, which undergo beta-oxidation to form hydroxylated intermediates. Subsequent intramolecular esterification yields gamma-lactones.
A representative protocol involves fermenting M. circinelloides in a peptone-yeast extract-dextrose (PYE) broth at 27°C and pH 7.1, with ethyl octanoate fed continuously at 0.7 ml/L broth/hour . After 40 hours, extraction and distillation yield gamma-octalactone at 11.2 g per liter of broth. While this method achieves high volumetric productivity, its applicability to (S)-alpha-hydroxyglutarate-gamma-lactone depends on substrate specificity. Alpha-hydroxyglutaric acid derivatives, such as ethyl alpha-hydroxyhexanoate, could theoretically serve as substrates, though stereochemical control remains a challenge.
Key advantages of microbial fermentation include scalability and the avoidance of harsh reagents. However, the enantiomeric purity of the product is contingent on the stereoselectivity of fungal enzymes, which may require strain optimization for (S)-configured lactones.
Enzymatic Lactonization: pH-Dependent Endogenous Formation
Recent studies have elucidated the endogenous formation of 2-hydroxyglutarate-lactone (2-HG-lactone) from 2-hydroxyglutarate (2-HG) in cellular environments. Using -L-glutamine tracer analysis, researchers demonstrated that 2-HG undergoes pH-dependent lactonization, with equilibrium favoring the lactone form at low extracellular pH . This process is catalyzed by non-enzymatic mechanisms but regulated by membrane transport proteins that modulate substrate availability.
In human macrophages, the hydrolysis of 2-HG-lactone exhibits enantioselectivity, with D-2-HG-lactone being preferentially hydrolyzed over the L-enantiomer . This suggests that (S)-alpha-hydroxyglutarate-gamma-lactone (corresponding to L-2-HG-lactone) may accumulate under conditions of impaired hydrolysis. Enzymatic methods leveraging lactonases or esterases could theoretically enhance stereocontrol, though such approaches remain underexplored.
Challenges in Stereochemical Control
The synthesis of (S)-alpha-hydroxyglutarate-gamma-lactone poses unique challenges due to the presence of two stereocenters in alpha-hydroxyglutaric acid. Microbial systems inherently produce D-2-HG-lactone , necessitating genetic engineering to favor the L-enantiomer. Chemical methods, while flexible, require chiral ligands or resolution techniques to achieve enantiopurity. Recent ligand designs incorporating 2,4,6-trialkylbenzamide groups show promise for asymmetric induction but remain untested for this specific substrate .
Q & A
Q. What analytical methods are recommended for quantifying (S)-alpha-hydroxyglutarate-gamma-lactone in cellular models?
To quantify this compound, researchers should employ high-resolution liquid chromatography-mass spectrometry (LC-MS) with chiral separation columns to distinguish the (S)-enantiomer from its (R)-counterpart. Calibration curves using synthetic standards are critical, as lactones may hydrolyze to their hydroxy-acid forms during sample preparation. Stabilizing agents (e.g., EDTA) should be added to buffer systems to minimize hydrolysis . For intracellular measurements, rapid quenching of metabolic activity (e.g., using cold methanol) is essential to preserve lactone integrity .
Q. How does (S)-alpha-hydroxyglutarate-gamma-lactone participate in IDH1-mutant cancer metabolism?
In IDH1-mutant glioblastoma and AML, the oncometabolite (R)-2-hydroxyglutarate (2-HG) accumulates, but recent studies suggest the (S)-enantiomer may also play a role in redox regulation. (S)-alpha-hydroxyglutarate-gamma-lactone, a cyclic ester derivative, can transiently modulate mitochondrial electron transport chain activity. Researchers should use isotope tracing (e.g., ¹³C-glutamine) in IDH1-mutant cell lines to track its conversion into 2-HG and assess its impact on α-ketoglutarate-dependent dioxygenases .
Q. What in vitro models are suitable for studying lactone stability and hydrolysis kinetics?
Primary human astrocytes or patient-derived glioblastoma organoids are preferred for studying hydrolysis dynamics. Researchers must monitor pH-dependent lactone ring opening using NMR or spectrophotometry. For example, at physiological pH (7.4), gamma-lactones hydrolyze to their hydroxy-acid forms within hours, necessitating time-resolved sampling . Parallel experiments in serum-free vs. serum-containing media can elucidate protein-binding effects on stability .
Advanced Research Questions
Q. How can contradictory findings about lactone bioactivity in different cancer subtypes be resolved?
Contradictions often arise from tissue-specific expression of lactonases or differential transport mechanisms. Researchers should:
Q. What experimental designs mitigate confounding effects from lactone isomerization during metabolic flux analysis?
To address isomerization:
- Use chiral stationary phases in LC-MS to separate (S)- and (R)-enantiomers.
- Apply kinetic modeling (e.g., COPASI) to distinguish enzymatic vs. non-enzymatic interconversion.
- Include stable isotope-labeled internal standards (SIL-IS) for each enantiomer to correct for matrix effects .
Q. How do researchers validate the specificity of inhibitors targeting (S)-alpha-hydroxyglutarate-gamma-lactone biosynthesis?
- Develop orthogonal assays:
Q. What statistical approaches reconcile discrepancies between in vitro and in vivo lactone efficacy data?
- Use mixed-effects models to account for inter-individual variability in animal studies.
- Apply Bayesian meta-analysis to integrate data from heterogeneous models (e.g., cell lines, PDXs, transgenic mice).
- Validate with single-cell RNA-seq to identify subpopulations resistant to lactone-mediated effects .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on lactone toxicity in neuronal vs. cancer cells?
- Dose-response stratification: Test lactone concentrations spanning physiological (nM) vs. pharmacological (μM) ranges.
- Cell-type-specific pathways: Perform RNA-seq to compare stress-response pathways (e.g., NRF2, HIF-1α) in neurons vs. glioma cells.
- Redox profiling: Measure glutathione depletion and ROS accumulation using fluorescent probes (e.g., CellROX) .
Q. What methodologies resolve ambiguities in lactone-protein interaction studies?
- Thermal shift assays: Monitor protein melting curves with/without lactone to identify binding targets.
- Hydrogen-deuterium exchange (HDX) MS: Map conformational changes in enzymes (e.g., prolyl hydroxylases) upon lactone binding.
- Isothermal titration calorimetry (ITC): Quantify binding affinities and stoichiometry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
